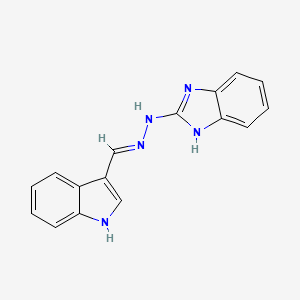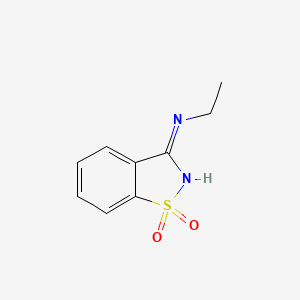![molecular formula C29H34N2O3 B3722628 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3722628.png)
3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one
Descripción general
Descripción
3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one is a useful research compound. Its molecular formula is C29H34N2O3 and its molecular weight is 458.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.25694295 g/mol and the complexity rating of the compound is 740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one involves multiple steps It typically starts with the functionalization of indole derivatives A key step includes the formation of the 2-methyl-1H-indole moiety, followed by benzylation to form 5-(benzyloxy)-2-methyl-1H-indole Subsequent steps involve the attachment of the ethyl group and amination to form the amino derivative
Industrial Production Methods: Industrial production methods would likely involve scalable synthetic routes with optimized reaction conditions for high yield and purity. This includes the use of continuous flow reactors, efficient catalytic systems, and optimized solvent and temperature conditions to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: The indole and cyclohexene moieties can undergo oxidation reactions, potentially forming epoxides or hydroxylated derivatives.
Reduction: The carbonyl group in the pentanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The benzyl ether group can undergo substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) for aromatic substitution.
Major Products Formed: Oxidation can lead to epoxides or hydroxylated derivatives, reduction forms alcohol derivatives, and substitution can yield various substituted indole derivatives.
4. Scientific Research Applications:
Chemistry: Useful as a building block in organic synthesis for creating complex molecules.
Biology: Can act as a probe to study indole-related biological pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
5. Mechanism of Action: The mechanism of action of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one would depend on its specific interactions at the molecular level:
Molecular Targets: Potential targets could include enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate signaling pathways, enzyme activities, or genetic expressions, particularly those related to indole metabolism.
6. Comparison with Similar Compounds: this compound can be compared with other indole derivatives, such as:
5-Hydroxytryptamine (Serotonin): Known for its role as a neurotransmitter.
Indole-3-acetic acid: A plant hormone involved in growth and development.
3-Indolepropionic acid: An antioxidant that protects against oxidative stress.
3-(2-Bromoethyl)indole: Known for its use in synthetic organic chemistry.
What sets this compound apart is its unique structure combining indole and cyclohexene rings, potentially offering novel biological activities and synthetic applications.
Propiedades
IUPAC Name |
(2E)-2-(1-hydroxypentylidene)-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylimino]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O3/c1-3-4-12-27(32)29-26(11-8-13-28(29)33)30-17-16-23-20(2)31-25-15-14-22(18-24(23)25)34-19-21-9-6-5-7-10-21/h5-7,9-10,14-15,18,31-32H,3-4,8,11-13,16-17,19H2,1-2H3/b29-27+,30-26? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMGRTWGCXHBGE-OWDAZSNJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CCCC1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CCCC1=O)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B3722545.png)
![3-ethyl-2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3722548.png)
![2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3722555.png)
![2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3722561.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3722566.png)
![ethyl 5'-[(3-chlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B3722574.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B3722590.png)
![5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3722601.png)
![4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol](/img/structure/B3722606.png)

![2-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B3722624.png)
![2-[5-(3-chlorophenyl)-2-furyl]-4(3H)-quinazolinone](/img/structure/B3722636.png)
![2-acetyl-3-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-N-phenylacrylamide](/img/structure/B3722660.png)
